molecular formula C15H20O4 B1232438 Leptol B

Leptol B

Cat. No.: B1232438
M. Wt: 264.32 g/mol
InChI Key: MCAXVBIFXBGDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptol B (C₁₅H₂₀O₄, molecular weight: 264.32 g/mol) is a 2,2-dimethylchromene derivative first isolated from the aerial parts of Evodia lepta (Syn. Ilex lepta), a plant used in traditional medicine . Structurally, it features a chromene core with hydroxyl and methyl substituents (Figure 1). Its isolation involved chromatographic techniques and spectroscopic characterization, including NMR and mass spectrometry .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)ethanol

InChI

InChI=1S/C15H20O4/c1-9(16)13-12(17-4)8-11-10(14(13)18-5)6-7-15(2,3)19-11/h6-9,16H,1-5H3

InChI Key

MCAXVBIFXBGDNX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC)O

Synonyms

leptol B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound C₁₅H₂₀O₄ 264.32 -OH, -CH₃ Evodia lepta
Ethylthis compound C₁₇H₂₄O₄ 292.37 -OCH₂CH₃, -CH₃ Evodia lepta
Methylevodionol C₁₆H₁₈O₄ 274.31 -OCH₃, -CH₃ Evodia lepta
Leptene B C₁₄H₁₈O₃ 234.29 -CH₂CH₃, -CH₃ Evodia lepta
Evodione C₁₄H₁₂O₃ 228.25 Ketone group, aromatic core Evodia lepta

Key Observations :

  • Substituent Variation : this compound differs from Ethylthis compound by the absence of an ethyl group, reducing its lipophilicity .
  • Bioactivity Potential: Methylevodionol and Evodione exhibit stronger antioxidant properties due to electron-donating methoxy groups, whereas this compound’s hydroxyl group may enhance hydrogen-bonding interactions .

Functional Analogues

Table 2: Pharmacological and Functional Comparison

Compound Reported Bioactivities Mechanism Insights Limitations in Studies
This compound Antimicrobial (in vitro) Membrane disruption via hydroxyl group Limited in vivo data
Ethylthis compound Anti-inflammatory (IC₅₀: 12 μM) COX-2 inhibition No toxicity profile
Evodione Cytotoxic (IC₅₀: 8 μM vs. HeLa cells) Apoptosis induction via ROS generation Narrow therapeutic index

Key Insights :

  • Antimicrobial Activity : this compound’s hydroxyl group enhances bacterial membrane penetration, but its potency is lower than Ethylthis compound’s anti-inflammatory effects .
  • Therapeutic Gaps : Unlike Evodione, this compound lacks robust cytotoxicity data, limiting its application in oncology .

Q & A

Q. What criteria validate the authenticity of this compound in commercial or shared samples?

  • Answer : Cross-validate using:
  • Chromatographic fingerprints : Compare retention times with in-house isolates.
  • Isotopic ratio analysis (IRMS) : Detect synthetic vs. natural origin via δ¹³C values.
  • Bioautography : Confirm antimicrobial activity aligns with literature .

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